Pyruvic acid benzoylhydrazone
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Overview
Description
Pyruvic acid benzoylhydrazone is a chemical compound derived from pyruvic acid and benzoylhydrazine. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both a keto group and a hydrazone group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvic acid benzoylhydrazone can be synthesized through the reaction of pyruvic acid with benzoylhydrazine. The reaction typically involves mixing equimolar amounts of pyruvic acid and benzoylhydrazine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone bond. The resulting product is purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Pyruvic acid benzoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Pyruvic acid benzoylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of pyruvic acid benzoylhydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell metabolism and signal transduction
Comparison with Similar Compounds
Naloxone benzoylhydrazone: A compound with similar structural features but different biological activities.
Pyruvic acid: The parent compound from which pyruvic acid benzoylhydrazone is derived.
Hydrazones: A class of compounds with similar functional groups but varying chemical properties
Properties
CAS No. |
97509-69-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |
InChI Key |
MPSXVYIPEZYZCR-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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